1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene

Übersicht

Beschreibung

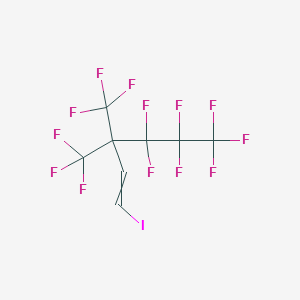

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a hexene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of a hexene derivative with fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ammonia in polar solvents.

Addition Reactions: Electrophiles like bromine or nucleophiles like water in the presence of catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of hydroxyl or amino derivatives.

Addition Reactions: Formation of dihalo or dihydro derivatives.

Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.

Wissenschaftliche Forschungsanwendungen

Fluorinated Materials

Fluorinated compounds like 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene are essential in developing advanced materials due to their unique chemical stability and hydrophobic characteristics. These properties make them suitable for:

- Coatings : They are used to create non-stick and water-repellent coatings for various surfaces.

- Polymers : The incorporation of fluorinated segments into polymers can enhance thermal stability and chemical resistance.

Pharmaceutical Applications

Fluorinated compounds are increasingly significant in medicinal chemistry due to their ability to modify the biological properties of drugs. The applications include:

- Drug Design : The compound can serve as a building block in synthesizing new pharmaceutical agents, particularly those targeting specific biological pathways or improving bioavailability.

- Diagnostic Agents : It may be used in the development of imaging agents for medical diagnostics, leveraging its unique fluorine content for enhanced visibility in imaging techniques.

Environmental Studies

The environmental impact of fluorinated compounds is a critical area of research. This compound can be studied for:

- Pollution Tracking : Its chemical stability makes it useful in tracking environmental pollutants.

- Green Chemistry : Research into its degradation products can provide insights into safer alternatives for industrial processes that currently rely on less stable compounds.

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Fluorinated Coatings | Research on the application of fluorinated compounds for surface coatings. | Enhanced water repellency and durability compared to non-fluorinated alternatives. |

| Drug Development | Synthesis of novel drugs incorporating fluorinated segments. | Improved pharmacokinetic properties leading to better efficacy in targeted therapies. |

| Environmental Impact Assessment | Study on the persistence of fluorinated compounds in ecosystems. | Identified potential pathways for degradation and accumulation in food chains. |

Wirkmechanismus

The mechanism of action of 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-hexene: Lacks the iodine atom, resulting in different reactivity and applications.

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-bromo-1-hexene: Contains a bromine atom instead of iodine, leading to variations in chemical behavior.

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-chloro-1-hexene:

Uniqueness

The presence of the iodine atom in 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry.

Biologische Aktivität

Chemical Structure and Properties

1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene features a complex structure characterized by multiple fluorinated groups. The presence of iodine and trifluoromethyl groups contributes to its unique reactivity and potential biological interactions. The molecular formula is C8F11I, indicating a high degree of fluorination which is typical for compounds in the PFAS category.

| Property | Value |

|---|---|

| Molecular Formula | C8F11I |

| Molecular Weight | 404.05 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Purity | ≥ 96% (commercial grade) |

Toxicological Studies

PFAS compounds are often associated with toxicity due to their persistence in biological systems. They can bioaccumulate in tissues and have been linked to various health issues, including:

- Endocrine disruption: Some studies indicate that PFAS may interfere with hormone function.

- Immune system effects: Exposure to PFAS has been correlated with altered immune responses.

- Carcinogenic potential: Certain PFAS have shown links to cancer development in animal models.

Case Study 1: Endocrine Disruption

A study examining the effects of various PFAS on endocrine function found that exposure to fluorinated compounds can lead to alterations in thyroid hormone levels. Although This compound was not specifically tested, its structural similarities to other known endocrine disruptors suggest potential risks.

Case Study 2: Immunotoxicity

Research has shown that PFAS exposure can lead to immunotoxic effects in both animal models and human populations. A notable study indicated that individuals with higher serum levels of PFAS had reduced vaccine responses, highlighting the immunosuppressive potential of these substances.

Research Findings

Recent investigations into the biological activity of fluorinated compounds have focused on their mechanisms of action. For instance:

- Cellular Mechanisms: Studies have demonstrated that PFAS can activate or inhibit various signaling pathways within cells, leading to changes in cell proliferation and apoptosis.

- Environmental Impact: The persistence of PFAS in the environment raises concerns about long-term ecological effects, particularly regarding wildlife exposure and bioaccumulation.

Eigenschaften

IUPAC Name |

(E)-4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZYWPCOFAVSE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344962 | |

| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126681-21-8 | |

| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.